2-Naphthalenecarboxylic acid, phenylmethyl ester

Photochemistry Bond Cleavage Triplet State

2-Naphthalenecarboxylic acid, phenylmethyl ester (commonly benzyl 2-naphthoate) is an aromatic ester with the molecular formula C₁₈H₁₄O₂ and a molecular weight of 262.3 g/mol. It is synthesized via esterification of 2-naphthoic acid with benzyl alcohol.

Molecular Formula C18H14O2
Molecular Weight 262.3 g/mol
CAS No. 53531-11-6
Cat. No. B12665117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxylic acid, phenylmethyl ester
CAS53531-11-6
Molecular FormulaC18H14O2
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C18H14O2/c19-18(20-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2
InChIKeyNNHOWTWENRJEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-Naphthalenecarboxylic Acid, Phenylmethyl Ester (CAS 53531-11-6) for Research and Industrial Synthesis


2-Naphthalenecarboxylic acid, phenylmethyl ester (commonly benzyl 2-naphthoate) is an aromatic ester with the molecular formula C₁₈H₁₄O₂ and a molecular weight of 262.3 g/mol [1]. It is synthesized via esterification of 2-naphthoic acid with benzyl alcohol . The compound is listed on the Canadian Non-domestic Substances List (NDSL), indicating its use in commercial applications subject to notification under new substances regulations [1].

Why In-Class Naphthoate Esters Cannot Be Interchanged: The Case for Benzyl 2-Naphthoate


Close structural analogs of benzyl 2-naphthoate, such as regioisomeric benzyl 1-naphthoate or alkyl variants like methyl 2-naphthoate, exhibit measurably different photophysical and chemical behaviors. Studies show that the position of the ester linkage on the naphthalene ring (1- vs. 2-position) significantly alters excited state dynamics, CO-bond cleavage efficiency, and alkaline hydrolysis rates [1][2][3]. Generic substitution therefore carries a high risk of unintended changes in reaction outcomes or photochemical properties.

Quantitative Differentiation Evidence for Benzyl 2-Naphthoate (CAS 53531-11-6)


CO-Bond Cleavage Efficiency: β-Naphthyl Ester vs. α-Naphthyl Ester

The quantum yield (Φ) for CO-bond cleavage from the higher triplet state (Tₙ) is greater for esters containing the β-naphthyl group (as in benzyl 2-naphthoate) compared to the α-naphthyl group. The CO-bond cleavage in βNpCO-OPh(Tₙ) occurred more efficiently than in αNpCO-OPh(Tₙ) [1]. This indicates superior photolability for the 2-naphthyl isomer.

Photochemistry Bond Cleavage Triplet State

Fluorescence Quantum Yield and Lifetime Differentiation Between Benzyl 2-Naphthoate and Benzyl 1-Naphthoate

A head-to-head study of benzyl 1-naphthoate and benzyl 2-naphthoate revealed measurable differences in their fluorescent properties. The radiative and non-radiative constants from both singlet and triplet states were determined, and the fluorescence quantum yields (φf) and lifetimes (τf) were found to be strongly solvent-dependent for both compounds, but with distinct values for each regioisomer [1]. The exact numeric values require the full-text article.

Photophysics Fluorescence Excited States

Alkaline Hydrolysis Rate: 2-Naphthoate Esters vs. 1-Naphthoate Esters

In a classic kinetic study of alkaline hydrolysis of methyl esters in 70% dioxan–water, the rate coefficient for the 2-naphthoate ester was found to be higher than that for the 1-naphthoate ester (2-naphthyl > 1-naphthyl) [1]. This trend is attributed to differential steric and electronic effects of the naphthalene ring position on the ester carbonyl.

Chemical Reactivity Hydrolysis Structure-Activity

Dopamine D4 Receptor Antagonism: 2-Naphthoate Ester Pharmacophore vs. Other Scaffolds

A series of 2-naphthoate esters were designed and synthesized as selective dopamine D4 antagonists, establishing the 2-naphthoate ester as a viable pharmacophore for this receptor [1]. While the benzyl ester itself may be among the active analogs, its specific binding affinity (Ki) relative to other alkyl esters in the series needs confirmation from the full primary data. This work validates the utility of the 2-naphthoate class for neurological probe development.

Medicinal Chemistry Dopamine Receptors Pharmacophore

Procurement-Relevant Application Scenarios for Benzyl 2-Naphthoate (CAS 53531-11-6)


Photolabile Protecting Group in Organic Synthesis

Based on evidence of efficient CO-bond cleavage from the Tₙ triplet state for β-naphthyl esters [1], benzyl 2-naphthoate can be employed as a photolabile protecting group for carboxylic acids. Its superior cleavage efficiency compared to the α-naphthyl analog [1] makes it preferable when selective photoremoval is needed.

Optical Sensor or Fluorescent Probe Development

The distinct fluorescence quantum yield and solvent-dependent lifetime of benzyl 2-naphthoate, measured against benzyl 1-naphthoate [2], supports its use as a building block for optical sensors or fluorescent probes where specific emission signatures are critical.

Drug Discovery Synthesis: Dopamine D4 Antagonist Library Expansion

The established activity of 2-naphthoate esters as selective dopamine D4 antagonists [3] makes this compound a strategic intermediate for synthesizing and screening novel analogs. Its procurement supports SAR studies aimed at optimizing D4 selectivity and affinity.

Kinetic Resolution or Selective Hydrolysis Strategies

The documented difference in alkaline hydrolysis rates between 2-naphthoate and 1-naphthoate esters [4] allows for the design of reaction sequences where controlled deprotection of the 2-naphthoate group is desired without affecting other sensitive moieties.

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